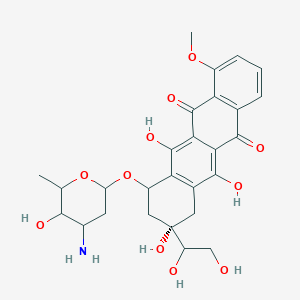
AB-FUBINACA isomer 5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AB-FUBINACA is an indazole-based synthetic cannabinoid with high affinity for the central cannabinoid (CB1) receptor (Ki = 0.9 nM). AB-FUBINACA isomer 5 is a regioisomer of AB-FUBINACA. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.
Aplicaciones Científicas De Investigación
Differentiation Techniques
Murakami et al. (2018) conducted a study on differentiating AB-FUBINACA positional isomers using liquid chromatography and mass spectrometry methods. This study is crucial for forensic analysis, where distinguishing between isomers becomes necessary. The methodologies developed were effective for differentiating a series of AB-FUBINACA positional isomers, which can be significantly useful in forensic investigations (Murakami et al., 2018).
Analytical Screening
Tynon et al. (2017) described the development and validation of a method for screening and confirming synthetic cannabinoid drugs, including AB-FUBINACA, in human whole blood. This research addresses the need for effective analytical methods to detect such compounds in biological samples, which is crucial in forensic toxicology and drug monitoring (Tynon et al., 2017).
Pharmacological Characterization
Banister et al. (2015) focused on the synthesis and pharmacological characterization of AB-FUBINACA and related synthetic cannabinoids. Understanding the pharmacology of these compounds is vital for assessing their potential therapeutic applications and risks (Banister et al., 2015).
Propiedades
Nombre del producto |
AB-FUBINACA isomer 5 |
|---|---|
Fórmula molecular |
C20H21FN4O2 |
Peso molecular |
368.4 |
InChI |
InChI=1S/C20H21FN4O2/c1-3-16(19(22)26)24(2)20(27)18-15-6-4-5-7-17(15)25(23-18)12-13-8-10-14(21)11-9-13/h4-11,16H,3,12H2,1-2H3,(H2,22,26) |
Clave InChI |
WEURZBLJVAHFOS-UHFFFAOYSA-N |
SMILES |
O=C(N(C)C(C(N)=O)CC)C1=NN(CC2=CC=C(F)C=C2)C3=C1C=CC=C3 |
Sinónimos |
N-(1-amino-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-N-methyl-1H-indazole-3-carboxamide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



